molecular formula C15H22O4 B3098561 3-(Carboxymethyl)-5,7-dimethyladamantane-1-carboxylic acid CAS No. 1338494-81-7

3-(Carboxymethyl)-5,7-dimethyladamantane-1-carboxylic acid

Cat. No. B3098561
CAS RN: 1338494-81-7
M. Wt: 266.33 g/mol
InChI Key: OEKJQIHCFXVXMT-UHFFFAOYSA-N
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Description

3-(Carboxymethyl)-5,7-dimethyladamantane-1-carboxylic acid (CMDMC) is a synthetic compound that has been studied for its potential therapeutic applications. It is a derivative of adamantane, a cycloalkane with four carbon atoms, and is composed of a seven-member ring with three methyl groups. CMDMC has been found to have a wide range of biological activities, including anti-inflammatory, anti-oxidant, and anti-cancer properties.

Scientific Research Applications

Mitochondrial Toxicity Studies

Adamantane carboxylic acids, which are structurally similar to 3-(Carboxymethyl)-5,7-dimethyladamantane-1-carboxylic acid, have been studied for their mitochondrial toxicity, consistent with oil sands-derived naphthenic acids. These acids were observed to affect mitochondrial mechanisms similar to NAs found in oil sands process-affected water (OSPW), impacting mitochondrial respiration, membrane potential, and reactive oxygen species (ROS) production in rainbow trout liver mitochondria (Rundle et al., 2021).

Catalytic Systems for Hydrocarbon Oxidation

The role of adamantane carboxylic acids has also been explored in catalytic systems, particularly in the biomimetic oxidation of saturated hydrocarbons like 1,3-dimethyladamantane. Research on these systems has highlighted the effects of different compositions and preparation procedures on the selectivity of hydrocarbon oxidation, revealing insights into the mechanisms involved, such as radical, ion-molecule, and radical-cation mechanisms (Vasil'eva et al., 2006).

Supramolecular Chemistry

Adamantane derivatives have been instrumental in understanding weak interactions in supramolecular chemistry. Studies focusing on noncovalent interactions between organic bases like 5,7-dimethyl-1,8-naphthyridine-2-amine and carboxylic acid derivatives have provided insights into binding mechanisms and the construction of complex supramolecular networks. This research is pivotal for the development of new materials and pharmaceuticals (Jin et al., 2011).

Synthesis of Polycarboxylic Acids

In the domain of organic synthesis, methods have been developed to synthesize substituted adamantane carboxylic acids like 3-carboxymethyl-1-adamantanecarboxylic acids through reactions like Koch-Haaf. These processes yield a variety of polycarboxylic acids, enriching the field of organic chemistry and offering potential applications in different industries (Ivleva et al., 2015).

properties

IUPAC Name

3-(carboxymethyl)-5,7-dimethyladamantane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O4/c1-12-4-13(2)6-14(5-12,3-10(16)17)9-15(7-12,8-13)11(18)19/h3-9H2,1-2H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEKJQIHCFXVXMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3(CC(C1)(CC(C2)(C3)C(=O)O)CC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Carboxymethyl)-5,7-dimethyladamantane-1-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(Carboxymethyl)-5,7-dimethyladamantane-1-carboxylic acid
Reactant of Route 2
3-(Carboxymethyl)-5,7-dimethyladamantane-1-carboxylic acid
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3-(Carboxymethyl)-5,7-dimethyladamantane-1-carboxylic acid
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3-(Carboxymethyl)-5,7-dimethyladamantane-1-carboxylic acid
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3-(Carboxymethyl)-5,7-dimethyladamantane-1-carboxylic acid
Reactant of Route 6
3-(Carboxymethyl)-5,7-dimethyladamantane-1-carboxylic acid

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